molecular formula C24H21NO3 B11597431 (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol

(4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol

Cat. No.: B11597431
M. Wt: 371.4 g/mol
InChI Key: RIPFAZQCLABBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with various substituents, including a dimethylphenyl group, a methoxyphenyl group, and an imino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylbenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and subsequent imination to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-hydroxyphenyl)-4H-chromen-6-ol
  • (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methylphenyl)-4H-chromen-6-ol
  • (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-ethoxyphenyl)-4H-chromen-6-ol

Uniqueness

What sets (4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methoxy group, for instance, can enhance its ability to interact with certain biological targets, making it a more potent compound in various applications.

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)imino-2-(4-methoxyphenyl)chromen-6-ol

InChI

InChI=1S/C24H21NO3/c1-15-4-10-21(16(2)12-15)25-22-14-24(17-5-8-19(27-3)9-6-17)28-23-11-7-18(26)13-20(22)23/h4-14,26H,1-3H3

InChI Key

RIPFAZQCLABBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C=C(OC3=C2C=C(C=C3)O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.